molecular formula C11H13BrO4 B13494984 Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

Cat. No.: B13494984
M. Wt: 289.12 g/mol
InChI Key: JXCUHESXLMIWKG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of phenethylamine and is structurally related to other compounds in the 2C family, which are known for their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychopharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The compound is believed to act on serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in the modulation of mood and perception. The exact molecular pathways and targets are still under investigation, but its structural similarity to other psychoactive compounds suggests a similar mode of action.

Comparison with Similar Compounds

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is structurally similar to other compounds in the 2C family, such as:

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive properties and used in psychopharmacological research.

    2C-I (4-iodo-2,5-dimethoxyphenethylamine): Another psychoactive compound with similar effects.

    2C-E (4-ethyl-2,5-dimethoxyphenethylamine): Known for its potent psychoactive effects.

The uniqueness of this compound lies in its ester functional group, which can influence its reactivity and interactions with biological systems compared to its amine counterparts.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5H2,1-3H3

InChI Key

JXCUHESXLMIWKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)OC)OC)Br

Origin of Product

United States

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